1,3,7-Triazaspiro[4.4]nonane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,7-triazaspiro[4.4]nonane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-4-6(1-2-7-3-6)9-5(11)8-4/h7H,1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYCOOMEQSXVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Heteroatom Influence : Replacement of nitrogen with sulfur (e.g., 1,7-dithia analog) increases melting points (155–182°C) but reduces biological activity compared to nitrogen-rich analogs .
- Ring System Impact : Bicyclo[3.3.1] structures (e.g., 3-azabicyclo) exhibit anisotropic compression stability under high pressure (7.1 GPa), whereas spiro systems prioritize synthetic versatility .
- Substituent Effects : Methoxy groups in 9,9-dimethoxybicyclo analogs enhance binding to fungal enzymes (e.g., Cellobiose dehydrogenase: −5.19 kcal/mol) due to improved hydrophobic interactions .
Functional Insights :
- Antimicrobial vs. Antifungal : The triaza spiro compound targets bacterial cell walls, while bicyclo analogs (e.g., 9,9-dimethoxy) inhibit fungal enzymes via hydrogen bonding and π-stacking .
- Therapeutic Specificity: 2-Azaspiro derivatives with phenylamino groups exhibit anticonvulsant properties by modulating GABA receptors, highlighting substituent-driven selectivity .
Preparation Methods
Hydantoin-Alkylation Pathway
The reaction begins with the alkylation of a hydantoin derivative (1) using a pyrrolidine-containing alkylating agent (2). Under basic conditions, the hydantoin’s nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form an intermediate (3). Intramolecular cyclization then occurs, facilitated by heat or catalysis, to yield the spirocyclic product (4).
$$
\text{Hydantoin} + \text{Alkylating Agent} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\Delta \text{ or Catalyst}} \text{this compound}
$$
Key advantages of this route include:
Pyrrolidine Functionalization
Alternative approaches functionalize preformed pyrrolidine rings. For example, introducing hydantoin moieties via amidation or urea formation can generate the spiro structure. This method is less common but offers flexibility in modifying substituents on the pyrrolidine ring.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (>85%) are achieved in polar aprotic solvents (e.g., DMF) at 80–100°C. Protic solvents like ethanol reduce reaction rates due to hydrogen bonding with intermediates.
Catalysis
Lewis acids (e.g., ZnCl₂) accelerate cyclization by polarizing carbonyl groups, though their use is optional. Catalysis becomes critical for sterically hindered substrates.
Industrial Production Techniques
While laboratory-scale synthesis prioritizes purity, industrial methods emphasize cost and efficiency:
Batch Processing
Large-scale reactors (100–1,000 L) operate under reflux conditions with automated temperature control. Post-reaction, crystallization from ethanol/water mixtures isolates the product in >90% purity.
Continuous Flow Synthesis
Emerging technologies employ continuous flow systems to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing this compound:
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hydantoin alkylation | Hydantoin, alkyl halide | DMF, 80°C, 12 h | 88 | 95 |
| Pyrrolidine functionalization | Pyrrolidine, urea | Ethanol, reflux, 24 h | 75 | 88 |
| Continuous flow | Hydantoin derivative | Flow reactor, 100°C | 92 | 97 |
Data synthesized from Refs.
Q & A
Q. How to investigate interactions between this compound and cytochrome P450 enzymes?
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